2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate
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Overview
Description
2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of ethoxy, oxoethyl, amino, and dinitro functional groups attached to a benzoate core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate typically involves the esterification of 2-amino-4,6-dinitrobenzoic acid with ethoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate: Known for its anticancer properties and ability to overcome drug resistance.
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Studied for their potential in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness
2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N3O8 |
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Molecular Weight |
313.22 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-amino-4,6-dinitrobenzoate |
InChI |
InChI=1S/C11H11N3O8/c1-2-21-9(15)5-22-11(16)10-7(12)3-6(13(17)18)4-8(10)14(19)20/h3-4H,2,5,12H2,1H3 |
InChI Key |
XEUQNERRCPHZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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